Elliptinium

説明

This compound is a derivative of the alkaloid ellipticine isolated from species of the plant family Apocynaceae, including Bleekeria vitensis, a plant with anti-cancer properties. As a topoisomerase II inhibitor and intercalating agent, this compound stabilizes the cleavable complex of topoisomerase II and induces DNA breakages, thereby inhibiting DNA replication and RNA and protein synthesis.

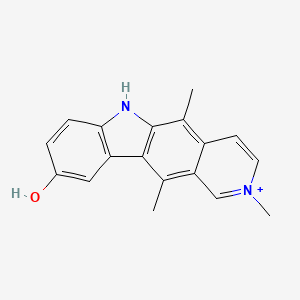

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18/h4-9,21H,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQRAQOSAPWELU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58337-35-2 (acetate), 58447-24-8 (iodide) | |

| Record name | 2-Methyl-9-hydroxyellipticinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20866685 | |

| Record name | 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58337-34-1 | |

| Record name | 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58337-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-9-hydroxyellipticinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELLIPTINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F1959S062 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core of Elliptinium

For Researchers, Scientists, and Drug Development Professionals

Introduction and Origin

Elliptinium, a potent antineoplastic agent, is a derivative of the natural alkaloid ellipticine (B1684216).[1][2] Ellipticine was first isolated in the 1950s from the leaves of Ochrosia elliptica, an evergreen tree belonging to the Apocynaceae family, which is native to regions such as Australia and Southeast Asia.[3] Other plants from the Apocynaceae family, including Bleekeria vitensis, are also sources of this alkaloid.[1][2][4] this compound acetate (B1210297), the salt form of this compound, has been developed for clinical use and is known by the brand name Celiptium.[4][5]

The core structure of this compound is a planar, polycyclic carbazole (B46965) ring system, which is crucial for its anticancer activity.[3] Its lipophilic nature allows it to readily penetrate biological membranes to exert its cytotoxic effects.[3] This guide provides a comprehensive overview of the core technical aspects of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound exerts its anticancer effects through a multi-modal mechanism, primarily targeting DNA integrity and essential cellular enzymes. The primary mechanisms of action are:

-

DNA Intercalation: The planar structure of this compound allows it to insert itself between the base pairs of the DNA double helix.[3][6] This intercalation distorts the DNA structure, thereby disrupting DNA replication and transcription, which are critical processes for rapidly dividing cancer cells.[3]

-

Topoisomerase II Inhibition: this compound is a potent inhibitor of topoisomerase II, an enzyme essential for managing DNA supercoiling and untangling DNA strands during replication.[1][3][4] By stabilizing the topoisomerase II-DNA cleavable complex, this compound induces double-strand DNA breaks, ultimately leading to apoptosis.[1][4]

-

Generation of Reactive Oxygen Species (ROS): this compound has been shown to generate ROS within cancer cells.[3] The resulting oxidative stress can cause further damage to DNA, proteins, and lipids, contributing to the cytotoxic effects of the drug.[3]

-

Modulation of Signaling Pathways: this compound and its parent compound, ellipticine, have been demonstrated to influence key signaling pathways involved in cell survival and apoptosis, notably the p53 and Akt pathways.[7][8]

Quantitative Data

The following tables summarize the in vitro cytotoxicity of ellipticine, the parent compound of this compound, against various cancer cell lines and the clinical efficacy of this compound acetate in patients with advanced breast cancer.

Table 1: In Vitro Cytotoxicity of Ellipticine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H187 | Small Cell Lung Cancer | ~2.76 |

| KB | Oral Epidermoid Carcinoma | ~1.7 |

| HepG2 | Hepatocellular Carcinoma | 4.1[8] |

| MCF-7 | Breast Adenocarcinoma | ~1[6] |

| U87MG | Glioblastoma | ~1[6] |

| IMR-32 | Neuroblastoma | <1[6] |

| UKF-NB-4 | Neuroblastoma | <1[6] |

| UKF-NB-3 | Neuroblastoma | <1[6] |

| HL-60 | Leukemia | <1[6] |

| CCRF-CEM | Leukemia | ~4[6] |

Note: IC50 values are the half-maximal inhibitory concentrations and can vary depending on the experimental conditions. The data for NCI-H187 and KB cells are derived from a study on ellipticine derivatives where ellipticine was used as a standard.[5]

Table 2: Clinical Efficacy of this compound Acetate in Advanced Breast Cancer

| Study Design | Treatment Regimen | Number of Patients | Overall Response Rate | Key Side Effects | Reference |

| Phase II | 100 mg/m²/week | 74 | 19% | Mild to moderate nausea, mouth dryness, hemolysis, cumulative renal toxicity.[9] | [9] |

| Phase II | 100 mg/m² x 3 days every 3 weeks | 18 | 11% (2/18) | Myelosuppression, renal insufficiency, and thrombophlebitis were rare. | [10][11] |

| Phase II Salvage Treatment | 80 mg/m² daily for 3 days every 21 days | 80 | 18% | Moderate to severe xerostomia (10%). No hemolytic reactions were detected. | [3] |

| Phase II Combination Therapy | This compound acetate (80 mg/m²/day) + Vinblastine (B1199706) (2 mg/m²/day) for 3 days every 4 weeks | 29 (measurable disease) | 31% (partial response) | Dry mouth, vomiting, neutropenia, muscle cramps, thrombosis, weight loss, fatigue.[4] | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

-

Cell Seeding:

-

Culture cancer cells in a suitable medium to 80-90% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound acetate in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the this compound stock solution in the culture medium to achieve a range of final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[12]

-

Carefully aspirate the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using a suitable software.

-

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This assay determines the ability of this compound to intercalate into DNA by measuring the displacement of ethidium (B1194527) bromide.

-

Preparation of DNA Solution:

-

Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl buffer).

-

Add ethidium bromide to the DNA solution to a final concentration that gives a stable fluorescence reading.

-

-

Fluorescence Measurement:

-

Place the DNA-ethidium bromide solution in a fluorescence cuvette.

-

Measure the initial fluorescence intensity using a spectrofluorometer (excitation at ~520 nm, emission at ~600 nm).

-

-

Compound Titration:

-

Prepare a stock solution of this compound acetate.

-

Add increasing concentrations of this compound to the cuvette containing the DNA-ethidium bromide complex.

-

After each addition, mix gently and record the fluorescence intensity.

-

-

Data Analysis:

-

A decrease in fluorescence intensity indicates that this compound is displacing ethidium bromide from the DNA, suggesting intercalation.

-

Plot the fluorescence intensity against the concentration of this compound.

-

The concentration of this compound that causes a 50% reduction in fluorescence can be determined.

-

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay assesses the inhibitory effect of this compound on the decatenation activity of topoisomerase II.

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and topoisomerase II assay buffer in a microcentrifuge tube.[13]

-

Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a no-enzyme control.

-

-

Enzyme Reaction:

-

Reaction Termination and Sample Preparation:

-

Agarose (B213101) Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).[15]

-

Run the gel at a constant voltage until the dye front has migrated sufficiently.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in faster-migrating minicircles.

-

In the presence of an effective inhibitor like this compound, the kDNA will remain catenated and will not enter the gel or will migrate as a high molecular weight band.

-

Signaling Pathways and Visualizations

This compound and its parent compound, ellipticine, induce apoptosis through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms.

Caption: General mechanism of action of this compound leading to apoptosis.

Caption: this compound-induced p53-dependent mitochondrial apoptosis pathway.

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

References

- 1. Ellipticine induces apoptosis in T-cell lymphoma via oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-genotoxic anti-neoplastic effects of ellipticine derivative NSC176327 in p53-deficient human colon carcinoma cells involve stimulation of p73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase II study of this compound acetate salvage treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase II study of a combination of this compound and vinblastine in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AID 613247 - Ratio of Ellipticine IC50 to compound IC50 for human NCI-H187 cells - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ellipticine-induced apoptosis depends on Akt translocation and signaling in lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase II study of this compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: phase II study in advanced measurable breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. profiles.foxchase.org [profiles.foxchase.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. topogen.com [topogen.com]

Elliptinium: A Technical Whitepaper on its Discovery, Mechanism, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elliptinium (acetate salt form: this compound acetate (B1210297), trade name: Celiptium) is a significant derivative of the natural plant alkaloid ellipticine (B1684216). This document provides a comprehensive technical overview of the discovery and history of this compound, its mechanism of action as a potent anti-cancer agent, and a summary of its preclinical and clinical evaluation. Detailed experimental protocols for key assays and quantitative data are presented to serve as a resource for researchers in oncology and drug development.

Discovery and History

The story of this compound begins with the discovery of its parent compound, ellipticine. In 1959, ellipticine was first isolated from the leaves of the evergreen tree Ochrosia elliptica, a member of the Apocynaceae family.[1][2] Almost concurrently, the first total synthesis of ellipticine was reported by Woodward and colleagues in the same year.[2]

Ellipticine demonstrated potent cytotoxic effects against various cancer cell lines, which sparked significant interest in its potential as an antineoplastic agent. However, its clinical development was hampered by high toxicity and poor water solubility. This led to a concerted effort by researchers to synthesize and evaluate derivatives of ellipticine with an improved therapeutic index.

Among the numerous derivatives synthesized, 9-hydroxy-2-methylellipticinium acetate, which came to be known as this compound acetate or Celiptium, emerged as a promising candidate. While the specific first synthesis is not widely documented, the development and extensive study of this compound and other ellipticine derivatives were significantly advanced by the work of researchers such as Claude Paoletti and Jean-Bernard Le Pecq in France. Their work on DNA intercalating agents was foundational to understanding the mechanism of action of this class of compounds.[3] this compound acetate demonstrated increased aqueous solubility and a more favorable toxicity profile compared to the parent ellipticine, leading to its selection for further preclinical and clinical development, particularly in Europe.

Mechanism of Action

This compound exerts its anticancer effects primarily through a dual mechanism involving direct interaction with DNA and inhibition of a critical nuclear enzyme.

2.1. DNA Intercalation: this compound possesses a planar polycyclic aromatic structure that allows it to insert itself between the base pairs of the DNA double helix. This process, known as DNA intercalation, causes a local unwinding of the DNA, leading to conformational changes that interfere with DNA replication and transcription.

2.2. Topoisomerase II Inhibition: A key molecular target of this compound is topoisomerase II, an essential enzyme that modulates the topological state of DNA during cellular processes such as replication, transcription, and chromosome segregation.[4] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then religating the break. This compound stabilizes the "cleavable complex," which is the intermediate stage where topoisomerase II is covalently bound to the 5' ends of the DNA. By stabilizing this complex, this compound prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These DNA breaks trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death).

The signaling pathway for this compound's mechanism of action can be visualized as follows:

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound acetate.

Table 1: In Vitro Cytotoxicity of this compound Acetate

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not consistently available for this compound, parent compound Ellipticine shows IC50 in the low micromolar range. |

| L-1210 | Murine Leukemia | Significant activity observed.[5] |

| P-388 | Murine Leukemia | Significant activity observed.[5] |

| Lewis Lung Carcinoma | Murine Lung Cancer | Significant activity observed.[5] |

| B-16 Melanoma | Murine Melanoma | Significant activity observed.[5] |

| Human Hepatoma Cell Lines | Liver Cancer | Weak activity on DNA and protein synthesis compared to doxorubicin.[6] |

Table 2: Pharmacokinetic Parameters of this compound Acetate in Humans

| Parameter | Value |

| Dosing Regimen | 80 mg/m² daily for 3 days every 21 days or 100 mg/m² weekly |

| Metabolism | Metabolized to a glutathione (B108866) conjugate.[7] |

| Elimination | Primarily renal. |

Table 3: Clinical Efficacy of this compound Acetate in Metastatic Breast Cancer (Phase II Studies)

| Study Details | Dosing Schedule | No. of Patients | Objective Response Rate (ORR) | Key Toxicities |

| Salvage Treatment | 80 mg/m² daily x 3 days, every 21 days | 80 | 18% | Xerostomia (10%), no hemolytic reactions detected with this schedule.[8] |

| Advanced Measurable Breast Cancer | 100 mg/m² x 3 days, every 3 weeks | 18 | 11% (2/18) | Favorable toxicity profile, myelosuppression, renal insufficiency, and thrombophlebitis were rare.[1] |

| Combination with Vinblastine | 80 mg/m²/day x 3 days, every 4 weeks | 29 (measurable disease) | 31% (Partial Response) | Dry mouth, vomiting, neutropenia, muscle cramps, thrombosis.[2] |

| Previously Treated Patients | 80 mg/m² for 3 days, every 3 weeks | 33 | 15% | Xerostomia, diarrhea, nausea, vomiting; not myelosuppressive.[5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

4.1. DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay determines the ability of a compound to intercalate into DNA by measuring the displacement of a known intercalator, ethidium (B1194527) bromide (EtBr), which fluoresces upon binding to DNA.

Protocol:

-

Reagents and Buffers:

-

DNA stock solution (e.g., 1 mg/mL Calf Thymus DNA in Tris-HCl buffer).

-

Ethidium Bromide (EtBr) stock solution (e.g., 1 mg/mL in water).

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

This compound acetate stock solution and serial dilutions in assay buffer.

-

-

Procedure:

-

Prepare a DNA-EtBr complex solution by mixing DNA and EtBr in the assay buffer to final concentrations of approximately 50 µM (base pairs) and 5 µM, respectively.[9] Incubate at room temperature for 10 minutes.

-

Dispense the DNA-EtBr complex into a 96-well microplate.

-

Add serial dilutions of this compound acetate to the wells. Include a control with buffer only.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~520 nm and emission at ~590 nm.

-

-

Data Analysis:

-

The displacement of EtBr by this compound results in a decrease in fluorescence.

-

Calculate the percentage of fluorescence quenching for each concentration of this compound.

-

Plot the percentage of quenching against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound required to displace 50% of the bound EtBr).

-

4.2. Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA circles.

Protocol:

-

Reagents and Buffers:

-

Human Topoisomerase II enzyme.

-

Kinetoplast DNA (kDNA) substrate.

-

10x Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA).

-

ATP solution (e.g., 10 mM).

-

Stop Buffer/Loading Dye (e.g., containing SDS, proteinase K, and a tracking dye).

-

This compound acetate stock solution and serial dilutions.

-

-

Procedure:

-

On ice, prepare a reaction mixture containing the assay buffer, ATP, and kDNA.[10]

-

Add serial dilutions of this compound acetate to the reaction tubes. Include a positive control (enzyme, no drug) and a negative control (no enzyme).

-

Initiate the reaction by adding topoisomerase II enzyme (typically 1-2 units per reaction).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop buffer/loading dye and incubating with proteinase K to digest the enzyme.

-

-

Analysis:

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated, circular DNA (which migrates into the gel).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA and an increase in the amount of catenated DNA remaining in the well, relative to the positive control.

-

Conclusion

This compound represents a noteworthy example of the successful derivatization of a natural product to yield a clinically useful anticancer agent with an improved therapeutic profile. Its mechanism of action, involving both DNA intercalation and topoisomerase II inhibition, underscores a powerful strategy for inducing cancer cell death. The preclinical and clinical data, particularly in metastatic breast cancer, have established its activity, although toxicities such as xerostomia require careful management. The detailed experimental protocols provided herein offer a foundation for further research into this class of compounds and the development of novel topoisomerase II inhibitors.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

- 5. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conjugates of this compound acetate with mouse monoclonal anti-alpha-fetoprotein antibodies or Fab fragments: in vitro cytotoxic effects upon human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of the glutathione-elliptinium conjugate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. DNA cleavage assay kit [profoldin.com]

An In-depth Technical Guide to the Physicochemical Properties of Elliptinium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elliptinium acetate (B1210297), a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent that has been the subject of considerable research in oncology.[1] Its clinical efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound acetate, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development and formulation. The key properties of this compound acetate are summarized below.

Chemical Structure and Molecular Formula

This compound acetate is the acetate salt of the this compound cation. The planar, tetracyclic ring system of the this compound moiety is crucial for its primary mechanism of action.

-

Chemical Name: 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium acetate[1]

-

CAS Number: 58337-35-2[2]

-

Molecular Formula: C₂₀H₂₀N₂O₃[1]

-

Molecular Weight: 336.38 g/mol [2]

Quantitative Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 336.38 g/mol | [2] |

| Solubility | Soluble in DMSO, insoluble in water. | [2] |

| Melting Point | Data not available. | |

| pKa | Data not available. |

Experimental Protocols

Accurate determination of physicochemical properties requires robust and validated experimental protocols. The following sections outline standard methodologies that can be applied to characterize this compound acetate.

Determination of Aqueous Solubility

The low aqueous solubility of this compound acetate is a critical factor influencing its formulation and bioavailability.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: Add an excess amount of this compound acetate to a known volume of purified water in a sealed, inert container (e.g., a glass vial).

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE) with a pore size of 0.22 µm.

-

Quantification: Analyze the concentration of this compound acetate in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of this compound acetate under the specified conditions.

Determination of Melting Point

The melting point is a key indicator of a crystalline solid's purity and identity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound acetate. Pack the powder into a capillary melting point tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting range.[4][5][6]

-

Purity Assessment: A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a common and accurate method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve a precisely weighed amount of this compound acetate in a suitable solvent system (e.g., a co-solvent system if aqueous solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid or base while monitoring the pH using a calibrated pH electrode.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve to identify the inflection point(s).

Stability Assessment

Stability testing is essential to determine the shelf-life and appropriate storage conditions for an API. A stability-indicating analytical method, typically HPLC, is required to separate and quantify the parent drug from its degradation products.

Protocol: Development of a Stability-Indicating HPLC Method

-

Forced Degradation Studies: Subject this compound acetate solutions to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to generate potential degradation products.

-

Chromatographic Method Development: Develop an HPLC method (e.g., reversed-phase with a C18 column) that can effectively separate the intact this compound acetate from all generated degradation products. This involves optimizing the mobile phase composition, pH, gradient, flow rate, and detector wavelength.

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Stability Studies: Store samples of this compound acetate under defined long-term and accelerated stability conditions (temperature and humidity). Analyze the samples at specified time points using the validated stability-indicating HPLC method to monitor the concentration of the API and the formation of any degradation products.

Mechanism of Action and Signaling Pathways

This compound acetate exerts its cytotoxic effects through a dual mechanism of action: DNA intercalation and inhibition of topoisomerase II.[1]

DNA Intercalation

The planar aromatic structure of this compound acetate allows it to insert itself between the base pairs of the DNA double helix.[7] This intercalation process leads to a distortion of the DNA structure, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Caption: DNA intercalation mechanism of this compound acetate.

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. This compound acetate acts as a topoisomerase II poison, stabilizing the transient covalent complex between the enzyme and DNA.[1][8] This leads to the accumulation of double-strand breaks in the DNA, which are highly cytotoxic and trigger apoptotic cell death.

Caption: Inhibition of topoisomerase II by this compound acetate.

Conclusion

The physicochemical properties of this compound acetate are pivotal to its function as an anticancer agent. Its planar structure facilitates DNA intercalation, while its interaction with topoisomerase II leads to cytotoxic DNA damage. The low aqueous solubility presents a formulation challenge that must be addressed to optimize its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound acetate, which is essential for its continued development and clinical application. Further research to obtain precise quantitative values for its solubility, melting point, and pKa will be invaluable for formulation scientists and researchers in the field of oncology.

References

- 1. This compound Acetate | C20H20N2O3 | CID 42722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Melting Point Determination [cs.gordon.edu]

- 7. Probing intercalation and conformational effects of the anticancer drug 2-methyl-9-hydroxyellipticinium acetate in DNA fragments with circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

The Biological Activity of Elliptinium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elliptinium and its parent compound, ellipticine (B1684216), are potent alkaloids originally isolated from plants of the Apocynaceae family.[1] These compounds have garnered significant interest in oncology due to their pronounced cytotoxic effects against a range of cancer cell lines.[2][3] This technical guide provides an in-depth overview of the biological activity of this compound compounds, focusing on their multi-modal mechanisms of action, quantitative cytotoxicity data, and detailed experimental protocols for their evaluation. The primary mechanisms include DNA intercalation, inhibition of topoisomerase II, formation of covalent DNA adducts, and the induction of apoptosis and cell cycle arrest.[1][3][4][5] This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a naturally occurring plant alkaloid that has been the subject of extensive research due to its anticancer properties.[4] this compound is a derivative of ellipticine, and its acetate (B1210297) salt has been investigated for its therapeutic potential.[1] The planar, tetracyclic structure of these compounds allows them to interact with cellular macromolecules, primarily DNA, leading to the disruption of essential cellular processes and ultimately, cell death.[5] The relatively simple structure of ellipticine has also made it an attractive scaffold for the synthesis of various derivatives with potentially enhanced efficacy and reduced toxicity.[2] One such derivative, 9-hydroxy-N-methylellipticinium acetate, has been clinically used to treat metastatic breast cancer and myeloblastic leukemia.

Mechanisms of Action

The anticancer activity of this compound compounds is not attributed to a single mode of action but rather a combination of several interconnected mechanisms that collectively contribute to their cytotoxicity.

DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic ring system of this compound allows it to insert itself between the base pairs of the DNA double helix, a process known as DNA intercalation.[5] This physical insertion unwinds and elongates the DNA strand, thereby interfering with DNA replication and transcription.[5]

Furthermore, this compound compounds are potent inhibitors of topoisomerase II, a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[1][6] By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[1][7] The ability to intercalate into DNA is believed to be related to the potency of topoisomerase II inhibition.[6]

Formation of Covalent DNA Adducts

This compound can act as a pro-drug, undergoing metabolic activation by cytochrome P450 (CYP) enzymes and peroxidases.[8] This bioactivation generates reactive metabolites, such as 12-hydroxy- and 13-hydroxyellipticine, which can then form covalent adducts with DNA.[8] The formation of these adducts contributes significantly to the genotoxic stress and cytotoxicity of this compound in cancer cells.[2][8]

Induction of Apoptosis and Cell Cycle Arrest

The DNA damage induced by this compound triggers cellular stress responses that culminate in programmed cell death (apoptosis) and cell cycle arrest.

Apoptosis: this compound-induced apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. DNA damage often leads to the activation of the tumor suppressor protein p53.[2] Activated p53 can upregulate the expression of pro-apoptotic proteins. In some cell types, this compound has been shown to increase the expression of Fas/APO-1 and its ligand, leading to the activation of caspase-8 and the extrinsic apoptotic pathway. This signal can be amplified by the mitochondrial pathway through the cleavage of Bid. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then activates caspase-9, leading to the activation of executioner caspases like caspase-3 and ultimately, apoptosis.

Cell Cycle Arrest: this compound treatment can cause cancer cells to arrest at the G2/M phase of the cell cycle.[9] This arrest prevents damaged cells from proceeding through mitosis, providing an opportunity for DNA repair or, if the damage is too severe, commitment to apoptosis. The p53 protein plays a crucial role in this process by transcriptionally activating cell cycle inhibitors like p21.[10][11]

Quantitative Data: Cytotoxicity of Ellipticine

The cytotoxic activity of ellipticine, the parent compound of this compound, has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that the sensitivity to ellipticine can vary significantly between different cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| IMR-32 | Neuroblastoma | < 1 |

| UKF-NB-4 | Neuroblastoma | < 1 |

| UKF-NB-3 | Neuroblastoma | < 1 |

| HL-60 | Leukemia | < 1 |

| MCF-7 | Breast Adenocarcinoma | ~ 1 |

| U87MG | Glioblastoma | ~ 1 |

| CCRF-CEM | Leukemia | ~ 4 |

Data compiled from a comparative study on the cytotoxicity of ellipticine. The IC50 values represent the concentration of ellipticine required to inhibit the growth of 50% of the cell population.[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound compounds.

DNA Intercalation Assay (Topoisomerase I-DNA Unwinding Assay)

This assay assesses the ability of a compound to intercalate into DNA, which is observed as a change in the topology of plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I

-

10x Topoisomerase I reaction buffer

-

This compound compound solution

-

Ethidium (B1194527) bromide (positive control)

-

Etoposide (non-intercalating control)

-

Tris-acetate-EDTA (TAE) buffer

-

Loading dye

-

UV transilluminator

Procedure:

-

Prepare a reaction mixture containing supercoiled plasmid DNA and 1x topoisomerase I reaction buffer.

-

Add the this compound compound at various concentrations to the reaction mixtures. Include positive (ethidium bromide) and negative (etoposide, no compound) controls.

-

Initiate the reaction by adding topoisomerase I to each tube, except for a DNA-only control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding loading dye containing SDS.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in 1x TAE buffer.

-

Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

-

Intercalation is indicated by a shift from relaxed DNA to negatively supercoiled DNA.[6]

Topoisomerase II Decatenation Assay

This assay measures the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

-

Kinetoplast DNA (kDNA)

-

Human Topoisomerase IIα

-

10x Topoisomerase II assay buffer (containing ATP)

-

This compound compound solution

-

Etoposide (positive control)

-

Agarose

-

TAE buffer

-

Loading dye

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures containing kDNA and 1x topoisomerase II assay buffer.

-

Add the this compound compound at various concentrations. Include a positive control (etoposide) and a no-drug control.

-

Initiate the reactions by adding human topoisomerase IIα.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reactions by adding loading dye containing SDS.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in 1x TAE buffer.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated minicircles compared to the no-drug control.[12][13][14]

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with an this compound compound using propidium (B1200493) iodide (PI) staining.[15][16]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound compound solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the this compound compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

The DNA content is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis Markers

This method is used to detect changes in the expression of key proteins involved in apoptosis following treatment with an this compound compound.[7][17][18]

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like β-actin, to determine changes in protein expression.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the biological activity of this compound compounds.

Conclusion

This compound compounds represent a promising class of anticancer agents with a complex and multi-faceted mechanism of action. Their ability to target fundamental cellular processes such as DNA replication and integrity through DNA intercalation and topoisomerase II inhibition, coupled with the induction of programmed cell death and cell cycle arrest, underscores their therapeutic potential. This guide provides a foundational understanding of the biological activities of this compound compounds, offering valuable insights and methodologies for researchers dedicated to advancing cancer chemotherapy. Further investigation into the structure-activity relationships of novel this compound derivatives may lead to the development of more potent and selective anticancer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ellipticine-induced apoptosis depends on Akt translocation and signaling in lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a DNA intercalating agent with broad antitumor activity in a human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. p53 and Cell Cycle Effects After DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inspiralis.com [inspiralis.com]

- 15. benchchem.com [benchchem.com]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. Apoptosis western blot guide | Abcam [abcam.com]

- 18. benchchem.com [benchchem.com]

Elliptinium: A Deep Dive into its Function as a DNA Intercalating Agent

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Elliptinium, a derivative of the plant alkaloid ellipticine (B1684216), is a potent antineoplastic agent that has been the subject of extensive research. Its primary mechanism of action is the intercalation into DNA, a process that disrupts the normal helical structure and interferes with critical cellular processes such as DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Furthermore, this compound is a known inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology. This dual-action capability makes it a compelling candidate for cancer therapy. This technical guide provides a comprehensive overview of this compound's role as a DNA intercalating agent, including its mechanism of action, quantitative binding data, detailed experimental protocols for its study, and its influence on key cellular signaling pathways.

Introduction

The planar, polycyclic aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix.[1] This non-covalent interaction is stabilized by van der Waals forces and hydrophobic interactions.[2] The intercalation process leads to a conformational change in the DNA, causing it to unwind and lengthen, thereby disrupting the binding of DNA and RNA polymerases and topoisomerase II.[2] This interference with essential enzymatic machinery ultimately triggers programmed cell death, or apoptosis.[1]

Mechanism of Action

The anticancer properties of this compound and its parent compound, ellipticine, are attributed to two primary mechanisms:

-

DNA Intercalation: By inserting itself into the DNA helix, this compound physically obstructs the enzymes responsible for replication and transcription.[1] This leads to the generation of DNA strand breaks and genomic instability.

-

Topoisomerase II Inhibition: this compound stabilizes the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands.[3] This results in the accumulation of double-strand breaks, a lethal event for the cell.

These actions collectively contribute to the induction of apoptosis through the activation of various signaling pathways.

Quantitative Data on this compound-DNA Interaction

The binding of this compound and its parent compound, ellipticine, to DNA has been quantitatively characterized using various biophysical techniques. The following tables summarize key binding, kinetic, and thermodynamic parameters.

Table 1: DNA Binding Affinity of Ellipticine and this compound Cation

| Compound | pH | Ionic Strength (mM) | Affinity Constant (K) (M⁻¹) | Number of Binding Sites (n) per Phosphate | Reference |

| Ellipticine (free base) | 9 | 25 | 3.3 ± 0.2 x 10⁵ | 0.23 | [4] |

| This compound cation | 5 | 25 | 8.3 ± 0.2 x 10⁵ | 0.19 | [4] |

Table 2: Kinetic Parameters of Ellipticine and this compound Cation Binding to DNA

| Compound | pH | Second-Order Rate Constant (kₐ) (M⁻¹s⁻¹) | Residence Time (τ) | Reference |

| Ellipticine (free base) | 9 | 3.4 x 10⁷ | 8 ms | [4] |

| This compound cation | - | 9.8 x 10⁷ | - | [4] |

Table 3: Thermodynamic Insights into Ellipticine-DNA Binding

| Binding Mode | Enthalpy Contribution | Entropy Contribution | Driving Force | Reference |

| Pure Intercalation | Both enthalpy and entropy contribute | Entropy dominates by about 2:1 | Primarily entropy-driven | [5] |

| Outside Groove Binding | Large enthalpy contribution | Small entropy contribution | Primarily enthalpy-driven | [5] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with DNA and its cellular effects.

DNA Intercalation Assays

4.1.1. DNA Unwinding Assay Using Topoisomerase I

This assay determines if a compound intercalates into DNA by measuring the change in DNA topology. Intercalation unwinds the DNA helix, which can be observed as a change in the supercoiling of a plasmid.

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I

-

10x Topoisomerase I reaction buffer

-

Test compound (this compound)

-

5x Stop buffer/gel loading dye

-

TAE buffer

-

Ethidium (B1194527) bromide

-

-

Procedure:

-

Set up reactions in microcentrifuge tubes on ice, each with a final volume of 20 µL.

-

To each tube, add 2 µL of 10x topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.

-

Add varying concentrations of the test compound (this compound).

-

Add a predetermined amount of topoisomerase I to each tube. This amount should be sufficient to completely relax the supercoiled plasmid under control conditions.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 5x stop buffer/gel loading dye.

-

Load the samples onto a 0.8% agarose gel.

-

Run the gel at 5-10 V/cm until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light.

-

-

Expected Results: Non-intercalating compounds will show a relaxed plasmid band. Intercalating compounds will cause the relaxed plasmid to become supercoiled again, with the degree of supercoiling dependent on the compound's concentration.

4.1.2. Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.

-

Materials:

-

Kinetoplast DNA (kDNA)

-

Topoisomerase II

-

10x Topoisomerase II reaction buffer

-

ATP

-

Test compound (this compound)

-

5x Stop buffer/gel loading dye

-

Agarose

-

TAE buffer

-

Ethidium bromide

-

-

Procedure:

-

Set up reactions in microcentrifuge tubes, each with a final volume of 20 µL.

-

To each tube, add 2 µL of 10x topoisomerase II reaction buffer, ATP to a final concentration of 1 mM, and 200 ng of kDNA.

-

Add varying concentrations of the test compound (this compound).

-

Add a predetermined amount of topoisomerase II to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 5x stop buffer/gel loading dye.

-

Load the samples onto a 1% agarose gel.

-

Run the gel at 1-2.5 V/cm.

-

Stain the gel with ethidium bromide, destain, and visualize under UV light.

-

-

Expected Results: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in the release of minicircles that migrate into the gel. An inhibitor like this compound will prevent decatenation, causing the kDNA to remain in the well.

Cytotoxicity Assay

4.2.1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Cell culture medium

-

96-well microplate

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Allow the plate to stand overnight in the incubator.

-

Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Signaling Pathways and Visualizations

This compound's interaction with DNA triggers a cascade of cellular events, ultimately leading to apoptosis. This process involves the modulation of several key signaling pathways.

p53-Dependent Apoptotic Pathway

This compound treatment has been shown to upregulate the tumor suppressor protein p53.[6][7] Activated p53 can then induce the expression of pro-apoptotic proteins such as Fas/APO-1 and Fas ligand, initiating the extrinsic apoptotic pathway.[6][7] Furthermore, p53 can influence the mitochondrial (intrinsic) apoptotic pathway by regulating the expression of Bcl-2 family proteins, leading to the activation of caspase-9 and caspase-3.[6]

Caption: p53-dependent apoptotic pathway induced by this compound.

PI3K/AKT Signaling Pathway

The PI3K/Akt pathway is a critical survival pathway that is often dysregulated in cancer. Ellipticine has been shown to modulate this pathway, with some studies indicating an upregulation of phosphorylated Akt as an initial survival response, which is later followed by apoptosis.[8] The interplay between this compound and the PI3K/Akt pathway is complex and may be cell-type dependent.

Caption: Modulation of the PI3K/AKT survival pathway by this compound.

MAPK Signaling Pathway

Recent studies have implicated the MAPK signaling pathway in the mechanism of action of ellipticine. Specifically, ellipticine has been shown to target FGFR3, leading to the inhibition of the RAS/MAPK-P38 signaling pathway and subsequent induction of apoptosis in hepatocellular carcinoma cells.[4]

Caption: this compound-mediated inhibition of the RAS/MAPK-P38 pathway.

Experimental Workflow for Characterizing DNA Intercalating Agents

The following diagram outlines a general workflow for the initial characterization of a potential DNA intercalating agent.

Caption: General workflow for characterizing a DNA intercalating agent.

Conclusion

This compound's multifaceted mechanism of action, centered on its ability to intercalate into DNA and inhibit topoisomerase II, makes it a powerful anticancer agent. This technical guide has provided an in-depth look at the quantitative aspects of its DNA binding, detailed experimental protocols for its investigation, and its impact on crucial cellular signaling pathways. A thorough understanding of these molecular interactions is paramount for the rational design of novel this compound derivatives with improved efficacy and reduced toxicity, paving the way for future advancements in cancer chemotherapy.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ellipticine targets FGFR3 to mediate the RAS/MAPK-P38 signalling pathway to induce apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-genotoxic anti-neoplastic effects of ellipticine derivative NSC176327 in p53-deficient human colon carcinoma cells involve stimulation of p73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ellipticine-induced apoptosis depends on Akt translocation and signaling in lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Elliptinium's Topoisomerase II Inhibition

This guide provides a comprehensive technical overview of the mechanism by which this compound and its parent compound, ellipticine (B1684216), inhibit topoisomerase II, a critical enzyme in DNA replication and a key target for anticancer therapeutics.

Core Mechanism of Action

This compound acetate, a derivative of the natural alkaloid ellipticine, exerts its anticancer effects primarily through the inhibition of DNA topoisomerase II.[1] Its planar, polycyclic structure allows it to intercalate into DNA, inserting itself between the base pairs of the double helix.[2] This physical obstruction disrupts normal DNA replication and transcription.[2]

The primary molecular target is topoisomerase II, an essential enzyme that resolves DNA topological problems, such as supercoiling and tangling, by creating transient double-stranded breaks.[3][4] Ellipticine and its derivatives interfere with the catalytic cycle of this enzyme. They are generally considered catalytic inhibitors, meaning they prevent the enzyme from performing its function, though some derivatives can also act as "poisons," which stabilize the temporary complex formed between topoisomerase II and cleaved DNA.[5][6] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of permanent DNA breaks, which ultimately triggers programmed cell death (apoptosis).[3][7]

The formation of a ternary complex involving the drug, DNA, and topoisomerase II is crucial for this activity, leading to nucleic acid breakage and subsequent cell death.[7][8]

Quantitative Efficacy Data

The inhibitory potency of ellipticine and its derivatives has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the efficacy of these compounds against both the isolated enzyme and cancer cell lines.

| Compound | Target/Cell Line | Assay Type | IC50 Value | Citation |

| Ellipticine | Human Topoisomerase IIα | DNA Cleavage Inhibition | >200 μM | [5] |

| Celiptium® (this compound acetate) | Human SCLC cell line (NCI N417) | Cell Growth Inhibition | 9 μM | [9] |

| Detalliptinium® | Human SCLC cell line (NCI N417) | Cell Growth Inhibition | 8 μM | [9] |

| Ellipticine | Human Hepatocellular Carcinoma (HepG2) | Cell Viability (XTT assay) | 4.1 μM | [10] |

Key Experimental Protocols

Characterizing the interaction between this compound and topoisomerase II involves several key in vitro assays. The following are detailed protocols for two fundamental experiments.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the enzyme's function of unlinking catenated (interlocked) DNA rings, typically kinetoplast DNA (kDNA).

A. Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer

-

This compound solution at various concentrations (dissolved in an appropriate solvent like DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose (B213101) gel in TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

-

Nuclease-free water

B. Procedure:

-

On ice, prepare a master mix for the reactions. For a final volume of 20 µL per reaction:

-

2 µL of 10x Topoisomerase II Assay Buffer

-

2 µL of kDNA (e.g., 100 ng/µL stock)

-

13 µL of nuclease-free water

-

-

Aliquot 17 µL of the master mix into pre-chilled microcentrifuge tubes.[11]

-

Add 1 µL of this compound solution at various concentrations to the respective tubes. Include a solvent-only control (e.g., DMSO).[11]

-

Initiate the reaction by adding 2 µL of diluted Topoisomerase II enzyme (e.g., 1-5 units) to each tube.[11] Create a "no-enzyme" control by adding buffer instead of the enzyme.

-

Incubate the reactions at 37°C for 30 minutes.[11]

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.[11]

-

Load the entire reaction volume into the wells of a 1% agarose gel.

-

Perform electrophoresis until adequate separation is achieved.[11]

-

Stain the gel with a DNA stain and visualize the bands under a UV transilluminator.[11]

C. Analysis of Results:

-

No-Enzyme Control: kDNA remains in the well as a complex catenated network.

-

Enzyme-Only Control: Topoisomerase II decatenates the kDNA, which will appear as distinct bands of circular DNA that have migrated into the gel.

-

Inhibitor-Treated Samples: Effective inhibition by this compound will result in a dose-dependent decrease in the amount of decatenated DNA, with more kDNA remaining in the well.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex, leading to an increase in linear DNA.

A. Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Assay Buffer

-

This compound solution at various concentrations

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K

-

5x Loading Dye

-

1% Agarose gel in TAE or TBE buffer

-

DNA stain

B. Procedure:

-

On ice, prepare a master mix. For a final volume of 20 µL per reaction:

-

14 µL Sterile Water

-

2 µL 10x Topo II Assay Buffer

-

2 µL Supercoiled plasmid DNA (e.g., 300 ng)

-

-

Aliquot 18 µL of the master mix into each reaction tube.[3]

-

Add 1 µL of this compound at various concentrations or controls.

-

Add 1 µL of Topoisomerase II enzyme (a higher concentration, e.g., 5-10 units, may be needed for cleavage assays).[3][12]

-

Incubate at 37°C for 15-30 minutes.[3]

-

To reveal the cleaved DNA, stop the reaction by adding 2 µL of 10% SDS, followed by 2 µL of Proteinase K to digest the enzyme.[3]

-

Incubate at 50-55°C for 30-60 minutes.[3]

-

Add 5 µL of 5x Loading Dye.[3]

-

Load the samples onto a 1.0% agarose gel and perform electrophoresis.[3]

-

Stain and visualize the gel.

C. Analysis of Results:

-

The key indicator of a topoisomerase II poison is the dose-dependent increase in the amount of linear DNA (Form III).[3] Catalytic inhibitors, in contrast, will not produce this band and may inhibit the basal level of cleavage.[5] Quantify the linear DNA as a percentage of the total DNA in each lane to evaluate potency.

Visualized Mechanisms and Workflows

Topoisomerase II Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of Topoisomerase II and the points of interference by this compound.

Caption: Topoisomerase II cycle and this compound's inhibitory actions.

Experimental Workflow: DNA Decatenation Assay

This diagram outlines the procedural flow for the Topoisomerase II DNA Decatenation Assay.

References

- 1. Facebook [cancer.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. benchchem.com [benchchem.com]

- 4. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 5. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 10. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. inspiralis.com [inspiralis.com]

In Vitro Efficacy of Elliptinium: A Technical Overview of Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elliptinium, a derivative of the plant alkaloid ellipticine (B1684216), has demonstrated notable anti-neoplastic properties in preclinical research. As a DNA intercalating agent and a topoisomerase II inhibitor, its primary mechanism of action involves the disruption of DNA replication and the induction of DNA strand breaks in rapidly proliferating cancer cells. This technical guide provides an in-depth summary of the preliminary in vitro studies that have elucidated the cytotoxic and apoptotic efficacy of this compound and its parent compound, ellipticine. The following sections detail the quantitative data on its anti-cancer activity, the experimental protocols used for its evaluation, and the key signaling pathways implicated in its mechanism of action.

Data Presentation: Cytotoxicity and Cellular Effects

The in vitro anti-cancer efficacy of ellipticine has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, has been a key metric in these studies.

Table 1: IC50 Values of Ellipticine in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| IMR-32 | Neuroblastoma | < 1 | [1] |

| UKF-NB-4 | Neuroblastoma | < 1 | [1] |

| UKF-NB-3 | Neuroblastoma | < 1 | [1] |

| HL-60 | Leukemia | < 1 | [1] |

| MCF-7 | Breast Adenocarcinoma | ~ 1 | [1] |

| U87MG | Glioblastoma | ~ 1 | [1] |

| CCRF-CEM | Leukemia | > 1 (less sensitive) | [1] |

| HepG2 | Hepatocellular Carcinoma | 4.1 | [2] |

Table 2: Apoptosis Induction and Cell Cycle Arrest by Ellipticine

| Cell Line | Treatment | Effect | Quantitative Data | Citation(s) |

| MCF-7 | 5 µM Ellipticine, 48h | Induction of Cell Death | Statistically significant increase in cell death | [3] |

| MCF-7 | Ellipticine | G2/M Phase Arrest | Significant increase in the proportion of cells in G2/M | [3][4] |

| RL95-2 | 1-10 µM Ellipticine | G2/M Phase Arrest | Accumulation of cells in the G2/M phase | [5] |

| U87MG (p53wt) | Ellipticine | G0/G1 Phase Arrest | Early G0/G1 cell cycle arrest | [1] |

| U373 (p53mt) | Ellipticine | S and G2/M Phase Arrest | Arrest in S and G2/M phase | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of ellipticine's efficacy.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in exponential growth at a density of 1 x 10^4 cells/well in a 96-well microplate.

-

Drug Treatment: After 24 hours of incubation, treat the cells with varying concentrations of ellipticine (e.g., 0-10 µM) dissolved in dimethyl sulfoxide (B87167) (DMSO) and diluted in the culture medium. Include a vehicle control (DMSO alone).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the microplates for 4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

-

Solubilization: Lyse the cells and dissolve the formazan crystals by adding a solubilization solution (e.g., 50% N,N-dimethylformamide containing 20% sodium dodecyl sulfate, pH 4.5).

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value from the dose-log response curves.[1]

Apoptosis Detection: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of ellipticine for the specified time. Include both untreated and positive controls for apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]

-

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with ellipticine and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.

-

PI Staining: Stain the cells with a propidium iodide solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

Signaling Pathways in this compound-Induced Apoptosis

This compound and its parent compound, ellipticine, induce apoptosis through multiple, and sometimes cell-type specific, signaling pathways. The primary trigger is DNA damage, which can activate both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Generalized signaling pathways of this compound-induced apoptosis.

Experimental Workflow for In Vitro Efficacy Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a compound like this compound.

Caption: Workflow for in vitro efficacy assessment of this compound.

Logical Relationship of this compound's Cellular Effects

This diagram illustrates the logical progression from this compound's molecular interactions to the ultimate cellular outcomes.

Caption: Logical flow of this compound's cellular effects.

Conclusion